Isothiocyanate d'éthoxycarbonyle

Vue d'ensemble

Description

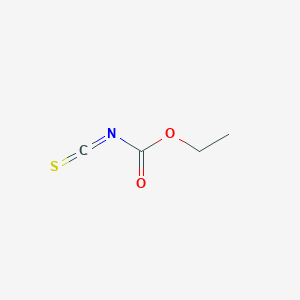

Ethoxycarbonyl isothiocyanate is an organic compound with the molecular formula C4H5NO2S. It is a member of the isothiocyanate family, which is known for its diverse applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. This compound is particularly valued for its role in the construction of heterocyclic compounds .

Applications De Recherche Scientifique

Synthetic Applications

ECITC serves as a key building block in the synthesis of various organic compounds. Notable applications include:

- Synthesis of Heterocycles :

-

Development of Agrochemicals :

- The compound is utilized in creating novel agrochemical agents that enhance crop protection and yield.

-

Material Science :

- ECITC has been investigated for its potential use in developing advanced materials due to its unique chemical structure and reactivity.

Research indicates that ECITC exhibits significant biological properties:

- Anticancer Activity : Compounds synthesized using ECITC have shown promise as anticancer agents by inhibiting specific protein kinases .

- Antimicrobial Properties : Certain derivatives demonstrate antimicrobial activity, making them candidates for developing new antibiotics.

Case Study 1: Synthesis of Pyrazolo[1,5-a][1,3,5]triazine Derivatives

A study investigated the use of ECITC in synthesizing pyrazolo[1,5-a][1,3,5]triazine derivatives. The resulting compounds were evaluated for their ability to inhibit protein kinases associated with various cancers. The results indicated that some derivatives exhibited potent inhibitory activity, suggesting their potential as therapeutic agents .

Case Study 2: Friedel-Crafts Thioacylation

In another research effort, ECITC was utilized in Friedel-Crafts thioacylation reactions to synthesize aromatic thioamides. This method provided a straightforward approach to obtain complex molecules with significant biological relevance. The study highlighted the efficiency and selectivity of ECITC in these reactions .

Summary Table of Applications

Mécanisme D'action

Target of Action

Ethoxycarbonyl isothiocyanate is an organic intermediate that has been used in the synthesis of various compounds . .

Mode of Action

It is known that isothiocyanates can interact with biological molecules through their isothiocyanate group

Biochemical Pathways

Isothiocyanates in general are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They can participate in a variety of organic reactions and have been widely used in the synthesis of pesticides, pharmaceuticals, dyes, and other organic products .

Result of Action

Isothiocyanates in general are known to induce selective degradation of cellular α- and β-tubulins by proteasomes .

Action Environment

The synthesis of ethoxycarbonyl isothiocyanate has been optimized to achieve a high yield, indicating that factors such as reaction temperature, reaction time, content of catalyst, and molar ratio of reactants can influence the synthesis process .

Analyse Biochimique

Cellular Effects

Isothiocyanates have been shown to have antimicrobial properties against human pathogens

Molecular Mechanism

It is known that isothiocyanates can affect the function of transcription factors and ultimately the expression of networks of genes

Temporal Effects in Laboratory Settings

In laboratory settings, Ethoxycarbonyl isothiocyanate has been synthesized using an orthogonal test (L9(3 4)), with reaction temperature, reaction time, content of catalyst, and molar ratio of sodium thiocyanate to ethyl chloroformate being the main factors influencing the yield

Dosage Effects in Animal Models

The effects of Ethoxycarbonyl isothiocyanate at different dosages in animal models have not been documented. Isothiocyanates have been shown to have chemopreventive effects in animal models of gastric cancer .

Metabolic Pathways

Isothiocyanates are metabolized in the human body by absorption through the gastrointestinal mucosa after ingestion

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethoxycarbonyl isothiocyanate is typically synthesized by reacting ethyl chloroformate with sodium thiocyanate in the presence of a phase transfer catalyst. The reaction conditions are optimized to achieve high yields. For instance, an orthogonal test determined the optimal conditions to be a reaction temperature of 35°C, a reaction time of 3 hours, a catalyst content of 1.5% (molar fraction based on ethyl chloroformate), and a molar ratio of sodium thiocyanate to ethyl chloroformate of 1.1. Under these conditions, the yield can reach up to 96.8% .

Industrial Production Methods: In industrial settings, the production of ethoxycarbonyl isothiocyanate involves similar reaction conditions but on a larger scale. The use of phase transfer catalysts, such as Schiff bases, is crucial for enhancing the reaction efficiency and yield. Companies like American Cyanamid and Bayer Corporation have developed patented methods for the production of this compound, utilizing various catalysts to optimize the process .

Analyse Des Réactions Chimiques

Types of Reactions: Ethoxycarbonyl isothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form thiourea derivatives.

Addition Reactions: It can react with nucleophiles to form various addition products.

Common Reagents and Conditions:

Amines: React with ethoxycarbonyl isothiocyanate to form thiourea derivatives.

Nucleophiles: Such as alcohols and thiols, can add to the isothiocyanate group.

Major Products:

Thiourea Derivatives: Formed from the reaction with amines.

Heterocyclic Compounds: Formed through various addition reactions

Comparaison Avec Des Composés Similaires

Phenyl Isothiocyanate: Used in the Edman degradation process for sequencing amino acids in peptides.

Fluorescein Isothiocyanate: Used in biological assays for labeling DNA and proteins.

Allyl Isothiocyanate: Known for its antimicrobial properties and used in food preservation.

Uniqueness: Ethoxycarbonyl isothiocyanate is unique due to its ethoxycarbonyl group, which imparts specific reactivity and makes it particularly suitable for the synthesis of heterocyclic compounds. This distinguishes it from other isothiocyanates that may lack this functional group and, consequently, have different reactivity profiles .

Activité Biologique

Ethoxycarbonyl isothiocyanate (ECITC) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of ECITC's biological activity, including its mechanisms of action, effects on various pathogens, and potential therapeutic uses.

Chemical Structure and Properties

ECITC is an isothiocyanate derivative characterized by the functional group -N=C=S attached to an ethoxycarbonyl moiety. Its chemical formula is and it has been identified as a compound with diverse biological implications.

Antimicrobial Activity

Isothiocyanates, including ECITC, are known for their antimicrobial properties. Research indicates that they exhibit significant activity against a range of pathogens:

- Bacterial Inhibition : ECITC has shown effectiveness against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that isothiocyanates can disrupt bacterial cell membranes, leading to cell death. For instance, a study highlighted the antibacterial effects of various isothiocyanates against foodborne pathogens such as Escherichia coli and Staphylococcus aureus .

- Mechanism of Action : The antimicrobial activity of isothiocyanates like ECITC is attributed to their ability to react with thiol groups in proteins, disrupting cellular functions. This mechanism has been observed in various studies where ECITC exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics .

Table 1: Antimicrobial Activity of Ethoxycarbonyl Isothiocyanate

Anticancer Properties

Recent studies have also explored the anticancer potential of ECITC. Isothiocyanates have been found to induce apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : ECITC has been shown to cause cell cycle arrest in various cancer cell lines, which may contribute to its anticancer effects. This property is significant in the context of developing new cancer therapies.

- Induction of Apoptosis : Research indicates that ECITC can activate caspases and other apoptotic pathways, leading to programmed cell death in tumor cells. This was demonstrated in studies focusing on lung and breast cancer cells where treatment with ECITC resulted in increased apoptosis rates .

Case Study: Anticancer Activity

A notable case study involved the treatment of human breast cancer cells with ECITC, which resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM for ECITC, indicating its potential as an effective anticancer agent .

Propriétés

IUPAC Name |

ethyl N-(sulfanylidenemethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c1-2-7-4(6)5-3-8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTDECDAHYOJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167253 | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16182-04-0 | |

| Record name | Ethoxycarbonyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16182-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16182-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isothiocyanatoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethoxycarbonyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQY39AV49E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Ethoxycarbonyl Isothiocyanate?

A1: Ethoxycarbonyl isothiocyanate has the molecular formula C4H5NO2S and a molecular weight of 131.15 g/mol.

Q2: How is Ethoxycarbonyl Isothiocyanate synthesized?

A2: Ethoxycarbonyl isothiocyanate can be synthesized by reacting ethyl chloroformate with sodium thiocyanate. Researchers have explored various catalysts and conditions to optimize the yield and purity of the product. Some methods employ phase-transfer catalysts like Schiff bases [, ], PEG400 [], or TMEDA [] to facilitate the reaction.

Q3: Are there alternative synthetic routes to Ethoxycarbonyl Isothiocyanate?

A3: While the reaction of ethyl chloroformate with sodium thiocyanate remains the most common method, other approaches exist. For instance, one study reported obtaining ethoxycarbonyl isothiocyanate as a byproduct in the reaction of potassium thiocyanate with methyl or ethyl ester of chloroformic acid [].

Q4: What are the characteristic spectroscopic features of Ethoxycarbonyl Isothiocyanate?

A4: Rotational spectroscopy studies on ethoxycarbonyl isothiocyanate have identified two main conformers, TCC and GCC, distinguished by the arrangement of their backbone atoms []. These studies provided accurate values for rotational constants and 14N quadrupole coupling constants, enabling precise structural determination of these conformers.

Q5: Why is Ethoxycarbonyl Isothiocyanate considered a versatile reagent in heterocyclic chemistry?

A5: Ethoxycarbonyl isothiocyanate readily reacts with various nucleophiles, including amines, hydrazines, and amidines. This reactivity stems from the electrophilic carbon atom of the isothiocyanate group, making it a valuable building block for constructing diverse heterocyclic compounds.

Q6: Can you provide examples of heterocyclic systems synthesized using Ethoxycarbonyl Isothiocyanate?

A6: Ethoxycarbonyl isothiocyanate has been employed in synthesizing a broad range of heterocycles:

- Thiadiazoles: Reactions with hydrazine derivatives [], 2-cyanoethanoic acid hydrazide [], and 1,2,4-oxadiazoles [] have led to various substituted 1,3,4-thiadiazoles.

- Triazoles: Condensation with hydrazine derivatives under specific conditions yields substituted 1,2,4-triazoles [].

- s-Triazinthiones: Reactions with amidino compounds like amidines, isoureas, isothioureas, and guanidines afford s-triazinethiones [].

- Oxazolo-s-triazinones: Treatment of 2-amino-2-oxazolines with ethoxycarbonyl isothiocyanate yields 2,3,6,7-tetrahydro-4H-oxazolo[3,2-a]-1,3,5-triazin-2-one-4-thiones [].

- Thiazolo[3,2-a]-s-triazine-4-thio-2-ones: Reactions with 4,5-substituted 2-aminothiazoles give access to thiazolo[3,2-a]-s-triazine-4-thio-2-ones [].

- Fused β-carbolines: Ethoxycarbonyl isothiocyanate enables a three-step, one-pot synthesis of triazine-fused β-carbolines, specifically (1,3,5)triazino(1',2':1,6)pyrido(3,4-b)indol-4-ones [].

Q7: How does the structure of the nucleophile influence the reaction outcome with Ethoxycarbonyl Isothiocyanate?

A7: The nucleophile's structure plays a crucial role in determining regioselectivity and the final product. For example, reactions with 2-aminocyclohexeno[b]thiophene derivatives can yield either tetrahydrobenzo[b]thiophen-2-thiourea derivatives or cyclized annulated derivatives depending on the reaction conditions []. Similarly, reactions with 4,5-substituted 2-aminothiazoles may yield different products depending on the basicity of the aminothiazole and steric hindrance from substituents [].

Q8: Are there any notable rearrangements or side reactions observed in reactions involving Ethoxycarbonyl Isothiocyanate?

A8: Yes, certain reactions can exhibit rearrangements or lead to unexpected byproducts. For instance:

- N-N Substituent Exchange: Reactions with electron-deficient aminoazoles can involve an intramolecular N-N transacylation, leading to the elimination of HSCN [].

- Thiuram Disulfide Formation: Ethoxycarbonyl isothiocyanate can react with water to form a stable adduct with ethoxycarbonyldithiocarbamic acid, which can further oxidize to the corresponding thiuram disulfide [].

- Regioselectivity in Pyrene Reactions: Reactions with 2,7-di-tert-butylpyrene can produce different regioisomers and byproducts depending on the reaction time and the nature of the isothiocyanate (aliphatic vs. aromatic) [].

Q9: Besides heterocyclic synthesis, are there other applications of Ethoxycarbonyl Isothiocyanate?

A9: Ethoxycarbonyl isothiocyanate has found use in:

- Polymer Modification: It can introduce dithioester and thioamide groups into polymers like polystyrene and acrylonitrile copolymers [].

- Synthesis of Aromatic Carbonamides and Thiocarbonamides: Tin-mediated Friedel-Crafts reactions using ethoxycarbonyl isothiocyanate allow access to unconventionally substituted aromatic thiocarbonamides [].

- Preparation of Resins: Researchers have synthesized a polystyrene-modified ethoxycarbonyl thiourea resin (PSETU) with potential applications in metal ion adsorption, particularly for Au(III) [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.